3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde
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Overview
Description
3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O3. It is a cyclobutane derivative characterized by the presence of two methoxy groups and a methyl group attached to the cyclobutane ring, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 3-methylcyclobutanol. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to yield the desired aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 3,3-Dimethoxy-1-methylcyclobutane-1-carboxylic acid
Reduction: 3,3-Dimethoxy-1-methylcyclobutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
- 3-Methylcyclobutane-1-carbaldehyde
- Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate
Uniqueness
3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde functional group on the cyclobutane ring.
Properties
IUPAC Name |
3,3-dimethoxy-1-methylcyclobutane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(6-9)4-8(5-7,10-2)11-3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISHZRUCMGOLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(OC)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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